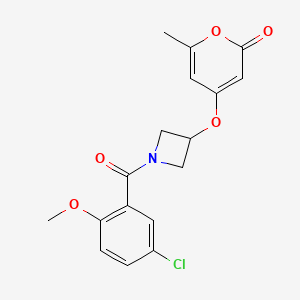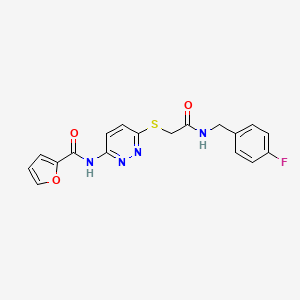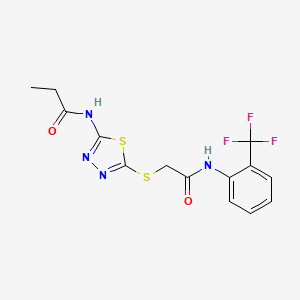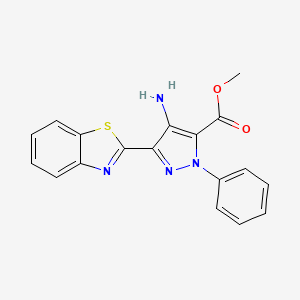
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.391. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
Several studies have focused on the development and preclinical testing of compounds with similar structures for antiviral purposes. For example, the antiviral compound AV0038 has shown high efficiency in preventing and treating influenza A in mice. It was found to have attractive pharmacological properties, including good solubility and stability in aqueous solutions, metabolic stability in human liver microsomes, stability in blood plasma, and a lack of acute toxicity in therapeutic doses (Ivashchenko et al., 2014). Another compound, Arbidol, demonstrates broad-spectrum antiviral activity against both enveloped and non-enveloped viruses by inhibiting virus-mediated fusion with target membranes, blocking virus entry into cells (Boriskin et al., 2008).
Diagnostic Imaging Applications
Compounds with indole structures have been used in diagnostic imaging, particularly in identifying neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. One study utilized a hydrophobic radiofluorinated derivative of an indole compound in conjunction with positron emission tomography (PET) to locate and quantify these markers in the living brain, which could facilitate diagnostic assessments and monitor treatment responses (Shoghi-Jadid et al., 2002).
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)10-16(21)18-11-15(20)13-5-6-14-12(9-13)7-8-19(14)4/h5-9,15,20H,10-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNJYNDXUYLVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)propanamide](/img/structure/B2615696.png)









![5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2615714.png)
![N-(2-methoxyethyl)-2-({5-[2-(N-methylmethanesulfonamido)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2615716.png)


